AMG 9810

Übersicht

Beschreibung

AMG 9810 ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver Antagonist des transienten Rezeptorpotenzial-Vanilloid-Typs 1 (TRPV1)-Rezeptors bekannt ist. Dieser Rezeptor ist an der Wahrnehmung von Schmerz und Hitze beteiligt. This compound wurde in der wissenschaftlichen Forschung umfassend eingesetzt, um die Rolle von TRPV1 in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, darunter Schmerzempfindung, Entzündung und neurodegenerative Erkrankungen .

Wissenschaftliche Forschungsanwendungen

AMG 9810 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Schmerzforschung: Es wird verwendet, um die Rolle von TRPV1 bei der Schmerzempfindung zu untersuchen und neue Schmerzmittel zu entwickeln.

Entzündung: this compound wird verwendet, um die Beteiligung von TRPV1 an Entzündungsprozessen zu untersuchen und entzündungshemmende Therapien zu entwickeln.

Neurodegenerative Erkrankungen: Forschung über die Rolle von TRPV1 bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson unter Verwendung von this compound.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den TRPV1-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der durch verschiedene Reize aktiviert wird, darunter Wärme, Protonen und Capsaicin. Durch die Blockierung von TRPV1 hemmt this compound den Einstrom von Calciumionen in die Zelle, wodurch die Schmerz- und Entzündungsempfindung reduziert wird. Die beteiligten molekularen Ziele und Wege umfassen die Hemmung der Calciumsignalisierung und die Modulation von nachgeschalteten Effektoren wie Proteinkinasen und Transkriptionsfaktoren .

Wirkmechanismus

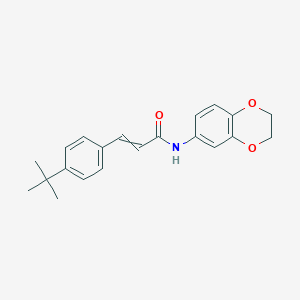

AMG 9810, also known as (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide, is a potent and selective antagonist for the TRPV1 receptor .

Target of Action

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that is activated by numerous stimuli including heat, voltage, vanilloids, lipids, protons, and cations .

Mode of Action

This compound acts as a competitive antagonist of the TRPV1 receptor . It inhibits capsaicin-, proton-, heat-, and endogenous ligand-induced activation of human and rat recombinant TRPV1 receptors . This means that it competes with these activators for binding sites on the TRPV1 receptor, thereby preventing their action .

Biochemical Pathways

This compound’s antagonistic action on the TRPV1 receptor affects several biochemical pathways. For instance, it blocks capsaicin-evoked depolarization and the release of calcitonin gene-related peptide in cultures of rat dorsal root ganglion primary neurons . Furthermore, the topical application of this compound results in a significant increase in the expression level of the epidermal growth factor receptor (EGFR) and its downstream Akt/mammalian target of rapamycin (mTOR)-signaling pathway .

Pharmacokinetics

This compound has high antagonist potency and good bioavailability and pharmacokinetics . This makes it a valuable tool for studying the role of the TRPV1 receptor in various contexts.

Result of Action

The antagonistic action of this compound on the TRPV1 receptor has several effects. It can prevent capsaicin-induced eye wiping behavior and reverse thermal and mechanical hyperalgesia in an animal model of inflammatory pain . Additionally, it has been found to promote mouse skin tumor development, mediated through the EGFR/Akt/mTOR signaling pathway .

Action Environment

It is known that the compound is effective both in vitro and in vivo , suggesting that it can exert its effects in a variety of biological environments.

Biochemische Analyse

Biochemical Properties

AMG 9810 interacts with the TRPV1 receptor, a non-selective cation channel that is highly expressed in sensory neurons . It acts as a competitive antagonist, inhibiting the activation of the receptor by capsaicin, protons, heat, and endogenous ligands .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of the TRPV1 receptor . By inhibiting the activation of this receptor, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TRPV1 receptor and preventing its activation . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on the TRPV1 receptor . Information on its stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At high doses, it can reverse thermal and mechanical hyperalgesia .

Metabolic Pathways

This compound is involved in metabolic pathways related to the TRPV1 receptor

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AMG 9810 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Cinnamiderivat ist. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzodioxinkerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien, um den 2,3-Dihydro-1,4-Benzodioxinkern zu bilden.

Einführung der Prop-2-enamidgruppe:

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des Benzodioxinkerns mit der Prop-2-enamidgruppe, um this compound zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AMG 9810 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Benzodioxinkern.

Reduktion: Reduktionsreaktionen können an der Prop-2-enamidgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Benzodioxinkerns zur Bildung von Chinonen führen, während die Reduktion der Prop-2-enamidgruppe Amine ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Capsazepin: Ein weiterer TRPV1-Antagonist mit ähnlichen Eigenschaften, aber geringerer Potenz.

SB-705498: Ein selektiver TRPV1-Antagonist, der in der Schmerz- und Entzündungsforschung eingesetzt wird.

AMG 517: Ein potenter TRPV1-Antagonist mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von AMG 9810

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den TRPV1-Rezeptor. Es weist im Vergleich zu anderen TRPV1-Antagonisten eine bessere Bioverfügbarkeit und pharmakokinetische Eigenschaften auf, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Darüber hinaus unterscheidet es sich von anderen ähnlichen Verbindungen durch seine Fähigkeit, alle bekannten Aktivierungsmodi von TRPV1 zu blockieren, einschließlich Capsaicin, Protonen und Wärme .

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTFUVZVLYUPRG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545395-94-6 | |

| Record name | AMG-9810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-9810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.